molecular formula C6H7N3O3 B13911003 2-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide

2-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide

Cat. No.: B13911003
M. Wt: 169.14 g/mol
InChI Key: IJAHNLRUFAXOBY-UHFFFAOYSA-N
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Description

2-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide is a compound that belongs to the class of pyrimidinediones. This compound is characterized by the presence of a pyrimidine ring with two oxo groups at positions 2 and 4, and an acetamide group at position 5. It is a derivative of uracil, a naturally occurring pyrimidine nucleobase found in RNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide can be synthesized through various methods. One common synthetic route involves the reaction of 5-hydroxyuracil derivatives with methacrylic anhydride . The reaction typically occurs in the presence of a base, such as triethylamine, and is carried out at room temperature. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction times, temperatures, and concentrations of reagents. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Hydroxylated derivatives.

    Substitution: Various substituted acetamides.

Mechanism of Action

The mechanism of action of 2-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access . The compound’s structure allows it to form hydrogen bonds and other interactions with amino acid residues in the enzyme’s active site, thereby inhibiting its activity. This mechanism is particularly relevant in the context of drug development and biochemical research.

Comparison with Similar Compounds

2-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide can be compared with other pyrimidinedione derivatives:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C6H7N3O3

Molecular Weight

169.14 g/mol

IUPAC Name

2-(2,4-dioxo-1H-pyrimidin-5-yl)acetamide

InChI

InChI=1S/C6H7N3O3/c7-4(10)1-3-2-8-6(12)9-5(3)11/h2H,1H2,(H2,7,10)(H2,8,9,11,12)

InChI Key

IJAHNLRUFAXOBY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=O)N1)CC(=O)N

Origin of Product

United States

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